molecular formula C11H16ClNO2S B13335543 (R)-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride

(R)-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride

Katalognummer: B13335543
Molekulargewicht: 261.77 g/mol
InChI-Schlüssel: RUNOUZUEQXLUBF-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is a chiral compound that has gained significant attention in the fields of organic chemistry and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride typically involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst. . The reaction conditions usually involve the use of borane-tetrahydrofuran complex and a chiral oxazaborolidine catalyst at low temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar enantioselective reduction techniques. The process is optimized to ensure high yield and purity of the product, which is essential for its applications in various fields.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidine derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group and the chiral pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a phenylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Eigenschaften

Molekularformel

C11H16ClNO2S

Molekulargewicht

261.77 g/mol

IUPAC-Name

(2R)-2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m1./s1

InChI-Schlüssel

RUNOUZUEQXLUBF-HNCPQSOCSA-N

Isomerische SMILES

C1C[C@@H](NC1)CS(=O)(=O)C2=CC=CC=C2.Cl

Kanonische SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.